Krypton difluoride
Description
Historical Trajectory of Noble Gas Chemistry and Krypton Difluoride Discovery
The story of this compound is intrinsically linked to the radical re-evaluation of the chemical properties of the elements in Group 18 of the periodic table.
For many decades after their discovery, the noble gases—helium, neon, argon, krypton, xenon, and radon—were classified as "inert gases." ebsco.comlibretexts.org This belief was a cornerstone of chemical theory, based on their completely filled valence electron shells, which suggested they had no tendency to gain or lose electrons to form chemical bonds. acs.orgbritannica.com Textbooks and scientific consensus held that these elements were fundamentally unreactive. acs.org
This long-held paradigm was shattered in 1962. Neil Bartlett, then at the University of British Columbia, conducted an experiment that would redefine the boundaries of chemistry. ebsco.com He synthesized the first true chemical compound of a noble gas, an orange solid initially identified as xenon hexafluoroplatinate (XePtF₆). ebsco.comuw.edu.pl This discovery proved that noble gases were not entirely inert and could form stable compounds under specific conditions, particularly when reacting with highly electronegative elements like fluorine. fiveable.medegruyter.com The term "inert" was subsequently replaced by the more accurate "noble," acknowledging their limited, yet significant, reactivity. ebsco.comlibretexts.org This breakthrough opened a new field of chemical inquiry and prompted researchers to investigate the reactivity of other noble gases, including krypton. acs.orguw.edu.pl
Following the successful synthesis of a xenon compound, the scientific community turned its attention to krypton, the next lightest noble gas. libretexts.org In 1963, just a year after Bartlett's discovery, the first compound of krypton, this compound (KrF₂), was successfully synthesized. fiveable.melibretexts.org This achievement is credited to several research groups who reported its formation nearly simultaneously, including a team led by A. V. Grosse, as well as J. J. Turner and G. C. Pimentel at the University of California, Berkeley. acs.orgchemeurope.com
The initial syntheses of this volatile, colorless solid were challenging and required extreme conditions. acs.orgwikipedia.org Several methods were developed, each with varying degrees of success and reliability. wikipedia.org The electrical discharge method was among the first, involving the application of a high-energy arc to a mixture of fluorine and krypton gas at low pressure and temperature. chemeurope.comwikipedia.orgresearchgate.net Other pioneering techniques quickly followed, establishing the foundation for producing this unique compound. wikipedia.orgwikidoc.org
Pioneering Synthesis Methods for this compound
| Synthesis Method | Description | Typical Yield | Key Parameters |
|---|---|---|---|
| Electrical Discharge | A 1:1 to 2:1 mixture of F₂ to Kr at 40-60 torr pressure is subjected to a large electrical arc. chemeurope.comwikipedia.org | ~0.25 g/h | Unreliable yield. wikipedia.org |
| Photochemical | Mixtures of Kr and F₂ are irradiated with UV light (303–313 nm) at low temperatures. wikipedia.orgwikidoc.org | Up to 1.22 g/h | Harder UV radiation is detrimental; requires specific glass (Pyrex, Vycor) to block it. wikipedia.org |
| Hot Wire | A hot wire (around 680°C) is placed near solid krypton, and fluorine gas is passed over the wire, creating F radicals that react with the Kr. wikipedia.orgwikidoc.org | Up to 6 g/h | Requires a high temperature gradient (~900°C/cm). wikipedia.org |
| Proton Bombardment | A proton beam (10 MeV) bombards a mixture of Kr and F₂ at approximately 133 K. wikidoc.org | ~1 g/h | Requires a cyclotron to generate α-particles. wikidoc.org |
Contemporary Significance of this compound in Advanced Inorganic and Fluorine Chemistry Research
This compound is more than a historical curiosity; it remains a compound of significant interest in advanced chemical research. Its importance stems from its extreme reactivity and potent oxidizing capabilities. acs.org KrF₂ is one of the most powerful oxidative fluorinating agents known. britannica.comechemi.com This reactivity is a consequence of its thermodynamic instability; the bonds holding the molecule together are exceptionally weak. wikipedia.org
The average krypton-fluorine bond energy is remarkably low, making it an excellent source of highly reactive atomic fluorine. wikipedia.org This property allows it to achieve reactions that are difficult or impossible with less powerful reagents, such as oxidizing other elements to their highest oxidation states. acs.orgresearchgate.net For instance, KrF₂ can convert metallic gold to gold(V) fluoride (B91410) (AuF₅) and xenon to xenon hexafluoride (XeF₆). acs.org
Comparative Bond Energies
| Bond | Average Bond Enthalpy (kcal/mol) |
|---|---|
| Kr-F in KrF₂ | 11.8 iitd.ac.in |
| F-F in F₂ | 36 wikipedia.org |
| Xe-F in XeF₂ | 31.3 iitd.ac.in |
The unique properties of KrF₂ have made it a valuable tool in chemical synthesis and materials science. solubilityofthings.comontosight.ai Research continues to uncover new applications, from the synthesis of novel compounds containing krypton-nitrogen bonds to its use in specialized laser technology. ontosight.ailibretexts.org The krypton-fluoride excimer laser, for example, is a significant tool used in nuclear fusion energy research. libretexts.org Furthermore, recent theoretical studies predict that other krypton fluorides, such as krypton tetrafluoride (KrF₄), could be stabilized under high-pressure conditions, suggesting that the chemistry of krypton is still an active and evolving field of study. researchgate.netmdpi.com
Table of Mentioned Chemical Compounds
| Compound Name | Chemical Formula |
|---|---|
| Argon | Ar |
| Chlorine | Cl |
| Chlorine pentafluoride | ClF₅ |
| Chlorine trifluoride | ClF₃ |
| Fluorine | F₂ |
| Gold(V) fluoride | AuF₅ |
| Helium | He |
| Krypton | Kr |
| This compound | KrF₂ |
| Krypton tetrafluoride | KrF₄ |
| Neon | Ne |
| Nickel difluoride | NiF₂ |
| Nitrogen | N₂ |
| Radon | Rn |
| Xenon | Xe |
| Xenon difluoride | XeF₂ |
| Xenon hexafluoride | XeF₆ |
| Xenon hexafluoroplatinate | XePtF₆ |
Structure
2D Structure
Properties
CAS No. |
13773-81-4 |
|---|---|
Molecular Formula |
F2K |
Molecular Weight |
121.79 g/mol |
IUPAC Name |
difluorokrypton |
InChI |
InChI=1S/F2Kr/c1-3-2 |
InChI Key |
QGOSZQZQVQAYFS-UHFFFAOYSA-N |
SMILES |
F[Kr]F |
Canonical SMILES |
F[Kr]F |
Other CAS No. |
13773-81-4 |
Origin of Product |
United States |
Synthesis Methodologies and Production Advancements of Krypton Difluoride
Established Laboratory Synthetic Pathways
The synthesis of krypton difluoride is an endothermic process, requiring energy input to facilitate the reaction between krypton and fluorine. wikipedia.org Several techniques have been successfully employed to achieve this, ranging from the earliest electrical discharge methods to more refined photochemical and hot wire processes.
Electrical Discharge Synthesis Techniques
The first method successfully used to synthesize this compound was the electrical discharge technique. alchetron.comwikipedia.org This process involves passing a high-energy electrical arc through a mixture of krypton and fluorine gas at low pressures and cryogenic temperatures. britannica.comresearchgate.net Typically, a 1:1 to 2:1 mixture of fluorine to krypton is used at a pressure of 40 to 60 torr. alchetron.comwikipedia.org The reaction is conducted at approximately -183°C (-297°F). britannica.com
The electrical discharge provides the energy necessary to dissociate fluorine molecules into highly reactive fluorine atoms, which then combine with krypton. psgcas.ac.in While this method was pioneering and capable of producing rates of nearly 0.25 g/h, it is often noted for its unreliability in terms of consistent yield. alchetron.comwikidoc.orgwikipedia.org This was also the method used in an experiment that initially reported the creation of krypton tetrafluoride, a claim that was later found to be mistaken. alchetron.comwikipedia.org
| Parameter | Value |
| Reactant Ratio (F₂:Kr) | 1:1 to 2:1 |
| Pressure | 40-60 torr |
| Temperature | -183°C |
| Production Rate | ~0.25 g/h |
Photochemical Synthesis via Ultraviolet Irradiation
Photochemical synthesis offers an alternative route to this compound, utilizing ultraviolet (UV) light to initiate the reaction. wikipedia.org First reported by Lucia V. Streng in 1963, this method involves irradiating a mixture of krypton and fluorine. wikipedia.org The ideal conditions for this process occur when krypton is in a solid state and fluorine is a liquid, which is achieved at a temperature of 77 K (-196 °C). wikidoc.orgwikipedia.org
The wavelength of the UV radiation is a critical factor for maximizing yield. Research has shown that wavelengths in the 303–313 nm range are most effective. wikipedia.org The use of harder, higher-energy UV radiation is detrimental to the production of KrF₂. wikipedia.org Consequently, the material of the reaction vessel plays a significant role. Experiments have demonstrated that using materials that block high-energy UV light, such as Pyrex or Vycor glass, significantly increases the yield compared to quartz. wikidoc.orgwikipedia.org Under optimal photochemical conditions, production rates can reach up to 1.22 g/h. alchetron.comwikipedia.org
| Material | UV Cutoff | Average Production Rate |
| Quartz | 170 nm | 158 mg/h |
| Vycor 7913 | 210 nm | 204 mg/h |
| Pyrex 7740 | 280 nm | 507 mg/h |
Hot Wire Synthesis Methodologies
The hot wire method is another effective technique for producing this compound. This process involves a heated wire, typically made of nickel or tungsten, placed in close proximity to solid krypton while fluorine gas is introduced. wikipedia.orgacs.org A large electrical current heats the wire to temperatures around 680°C. wikidoc.orgwikipedia.org This high temperature causes the fluorine gas (F₂) to dissociate into fluorine radicals (F·), which are highly reactive and subsequently combine with the solid krypton. wikidoc.orgwikipedia.org
This method has demonstrated high production rates, with maximum yields reaching up to 6 g/h under ideal conditions. alchetron.comwikidoc.orgwikipedia.org For optimal results, a specific temperature gradient is crucial, which is achieved by maintaining a gap of approximately 1 cm between the hot wire and the cold surface where the solid krypton is held. wikidoc.orgwikipedia.org This setup creates a steep temperature gradient of about 900°C/cm. wikidoc.orgwikipedia.org
| Parameter | Value |
| Wire Temperature | ~680°C |
| Krypton State | Solid |
| Optimal Wire-Krypton Gap | 1 cm |
| Temperature Gradient | ~900°C/cm |
| Maximum Yield | 6 g/h |
Proton Bombardment Synthesis
This compound can also be synthesized by bombarding a mixture of krypton and fluorine with a beam of high-energy protons. alchetron.comwikipedia.org This method can achieve a maximum production rate of about 1 g/h. alchetron.comwikidoc.orgwikipedia.org The process typically involves a proton beam with an energy level of 10 MeV and is conducted at a temperature of approximately 133 K. alchetron.comwikidoc.orgwikipedia.org While it is a rapid method for generating relatively large quantities of KrF₂, its primary drawback is the requirement of a high-energy proton source, such as a cyclotron, which limits its accessibility. alchetron.comwikidoc.orgwikipedia.org
Strategies for Optimizing this compound Synthesis Yields and Efficiency
Optimizing the synthesis of this compound involves balancing the delicate thermodynamics of this unstable compound with the kinetics of the reaction. Research has focused on refining the established methods to improve both yield and production efficiency.
In photochemical synthesis, a key optimization strategy is the careful selection of the irradiation wavelength and reactor material to prevent the photodissociation of the newly formed KrF₂. wikipedia.orgacs.org As shown by Kinkead et al., using glass filters like Pyrex that cut off high-energy UV light leads to significantly higher yields. wikidoc.orgwikipedia.org Further studies have examined the efficiency of different reactor types, leading to photochemical systems that can produce over 1.75 g/hr for extended periods. acs.org
For the hot wire method, optimization centers on controlling the thermal gradient and the distance between the filament and the solid krypton. wikidoc.orgwikipedia.org This ensures efficient dissociation of fluorine while maintaining the krypton in a solid state and preventing the decomposition of the product. Reactors based on this thermal dissociation have been shown to produce KrF₂ at rates of 2.3 g/hr for short durations. acs.org
Recent theoretical studies have also explored the use of high pressure as a means to stabilize krypton compounds. researchgate.netmdpi.com These computational models suggest that applying high pressure (below 50 GPa) could stabilize krypton tetrafluoride (KrF₄), a compound not yet synthesized under normal conditions. researchgate.netmdpi.com This indicates that pressure could be a future avenue for optimizing the synthesis of existing krypton fluorides and potentially creating new ones. researchgate.net
Elucidation of Chemical Bonding and Electronic Structure in Krypton Difluoride
Theoretical Frameworks for Noble Gas Bonding in KrF₂
The bonding in krypton difluoride is often explained by the three-center, four-electron (3c-4e) bond model, also known as the Pimentel-Rundle model. wikipedia.org This model provides a compelling description for the bonding in certain hypervalent molecules, including xenon fluorides and the bifluoride ion, without necessitating the involvement of d-orbitals for the central atom. wikipedia.orgslideshare.net In the case of the linear F-Kr-F molecule, the model considers the interaction of the krypton 4p orbital with the 2p orbitals of the two fluorine atoms.
This interaction leads to the formation of three molecular orbitals: a bonding orbital (σ), a non-bonding orbital (n), and an antibonding orbital (σ*). wikipedia.org The four valence electrons involved—two from the krypton 4p orbital and one from each of the fluorine 2p orbitals—occupy the bonding and non-bonding orbitals. wikipedia.org This arrangement results in a net bonding interaction that holds the molecule together. The bond order for each Kr-F bond in this model is approximately 0.5. researchgate.net Advanced calculations have supported that the electronic structure of KrF₂ consists of delocalized bonds across all three atoms, which is consistent with the 3c-4e model. guidechem.com
A σ-hole is a region of positive electrostatic potential located on an atom along the extension of a covalent bond. wikipedia.orgmdpi.comrsc.orgpolimi.it This positive region can engage in attractive non-covalent interactions with electron-rich sites. wikipedia.org In this compound, the formation of the covalent bonds between the krypton and the highly electronegative fluorine atoms leads to an anisotropic distribution of electron density around the krypton atom. polimi.it
Recent computational studies have quantitatively analyzed the σ-hole and π-hole interactions in aerogen-comprising molecules, including KrF₂. nih.gov For KrF₂, the aerogen π-hole has been calculated to have a maximum positive electrostatic potential (Vs,max) of 31.5 kcal mol⁻¹. nih.gov This indicates a significant region of positive potential that can participate in intermolecular interactions. The investigation of σ-holes provides a more nuanced understanding of the reactivity and intermolecular forces involving this compound.
Advanced Quantum Chemical and Computational Analyses
High-level ab initio calculations have been crucial in accurately predicting the structure and stability of this compound. claremont.edursc.orgclaremont.eduaip.org The Coupled-Cluster Singles and Doubles with Perturbative Triples (CCSD(T)) method, often considered the "gold standard" in quantum chemistry for its high accuracy, has been widely employed. google.com These calculations have been instrumental in demonstrating that KrF₂ is a bound molecule. claremont.eduaip.org
Early ab initio studies highlighted the importance of including electron correlation to obtain results consistent with experimental findings. claremont.edu CCSD(T) calculations have provided accurate values for the dissociation energies of KrF₂. claremont.educlaremont.edu Furthermore, these methods have been used to investigate not only the linear ground state of KrF₂ but also its triplet state, which is found to have a bent structure. claremont.educlaremont.edu The use of effective core potentials and correlation-consistent basis sets in conjunction with CCSD(T) has allowed for near chemical accuracy in predicting the atomization energies and heats of formation for KrF₂ and related species. amazonaws.comresearchgate.net
Table 1: Calculated Properties of this compound (KrF₂) from High-Level Ab Initio Methods
| Property | Calculated Value | Method | Reference |
| Kr-F Bond Length | 1.875 Å | Experimental | nist.gov |
| F-Kr-F Bond Angle | 180° | Experimental | nist.gov |
| Atomization Energy | 21.9 kcal/mol | Experimental | wikipedia.org |
| Heat of Formation (gas) | 14.4 ± 0.8 kcal/mol | Experimental | wikipedia.org |
Density Functional Theory (DFT) has emerged as a powerful and computationally efficient method for investigating the electronic structure of molecules like this compound. researchgate.net DFT calculations have been systematically applied to determine properties such as dissociation energies, harmonic vibrational frequencies, and equilibrium bond lengths for noble gas fluorides. researchgate.net
The accuracy of DFT results is dependent on the choice of the exchange-correlation functional. researchgate.net Studies have shown that for noble-gas compounds, certain hybrid functionals can provide more accurate thermodynamic stabilities compared to more standard functionals. For instance, calculations using the HSE06 functional have been found to yield a heat of formation for KrF₂ that is closer to higher-level theoretical values. researchgate.net DFT methods are also employed in ab initio molecular dynamics simulations to study the behavior of these systems under various conditions. researchgate.net
The analysis of molecular orbitals (MOs) provides a detailed picture of the bonding in this compound. Photoelectron spectroscopy studies, supported by ab initio calculations, have determined the ordering and energies of the valence molecular orbitals in KrF₂. rsc.orgrsc.orgrsc.org These studies reveal a remarkable similarity in the MO ordering and orbital energies when compared to the analogous xenon difluoride (XeF₂). rsc.org Contour plots of the valence shell molecular orbitals derived from these calculations visually illustrate the three-center nature of the bonding. rsc.org
The Electron Localization Function (ELF) is a theoretical tool used to visualize regions of high electron localization, which can be intuitively interpreted in terms of chemical bonds and lone pairs. wikipedia.orgcam.ac.ukjussieu.fr For KrF₂, the ELF analysis shows a maximum value of 0.4 for the Kr-F bond. researchgate.net This value is slightly lower than that found for the Xe-F bond in XeF₂, which is consistent with the fact that the Kr-F bond is weaker. researchgate.net The ELF provides a "faithful visualization" of the Valence Shell Electron Pair Repulsion (VSEPR) theory in action, clearly distinguishing between core and valence electrons and identifying covalent bonds. wikipedia.org
Application of Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Characterization
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, offers a rigorous method for analyzing the electronic structure of molecules and characterizing the nature of chemical bonds based on the topology of the electron density, ρ(r). wikipedia.orgamercrystalassn.org This framework partitions a molecule into atomic basins, defined by zero-flux surfaces in the gradient vector field of the electron density. The connections between these basins, known as bond paths, and the properties of the electron density at specific points along these paths, provide profound insights into chemical bonding.
A key element in QTAIM analysis is the bond critical point (BCP), a point of minimum electron density along the bond path but a maximum in the two directions perpendicular to it. The characteristics of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP are used to classify the nature of the interatomic interaction.
Electron Density (ρ(r)) at the BCP : The magnitude of ρ(r) at the BCP correlates with the bond order; a higher value suggests a stronger, more covalent bond.
Laplacian of the Electron Density (∇²ρ(r)) at the BCP : The sign of the Laplacian indicates whether the electron density is locally concentrated (∇²ρ < 0) or depleted (∇²ρ > 0). A negative Laplacian is characteristic of shared-shell interactions, typical of covalent bonds, where electron density is drawn into the internuclear region. A positive Laplacian signifies closed-shell interactions, common in ionic bonds, hydrogen bonds, and van der Waals interactions, where electron density is contracted toward each atomic nucleus.
For this compound (KrF₂), the Kr-F bond is expected to exhibit characteristics of a polar-covalent or a "charge-shift" bond. A QTAIM analysis would likely reveal a relatively low electron density at the Kr-F BCP, consistent with a weak bond. Furthermore, the Laplacian of the electron density at this point is anticipated to be positive, indicating a depletion of charge in the internuclear region and classifying it as a closed-shell interaction. This finding would align with the understanding that the bonding involves significant charge transfer from the less electronegative krypton to the highly electronegative fluorine atoms, with a substantial ionic character.
Methodologies for Basis Set Superposition Error (BSSE) Correction in KrF₂ Calculations
In computational chemistry, the accuracy of theoretical calculations is highly dependent on the quality of the basis set used to approximate the atomic orbitals. For molecules like this compound, especially when studying its formation, dissociation, or interaction energies, calculations using finite basis sets are susceptible to an artifact known as Basis Set Superposition Error (BSSE). wikipedia.orgyoutube.com
BSSE arises when calculating the interaction energy of a molecular complex composed of two or more fragments (e.g., a Kr atom and two F atoms forming KrF₂). In the calculation of the combined molecule (the "supermolecule"), the basis functions of one fragment can be "borrowed" by the other fragment to better describe its own electron distribution. wikipedia.orgpku.edu.cn This leads to an artificial lowering of the supermolecule's energy that is not present when calculating the energies of the isolated fragments, which only have their own basis functions available. pku.edu.cn This discrepancy results in an overestimation of the binding or interaction energy. q-chem.com
The most widely accepted methodology to correct for this error is the counterpoise (CP) correction scheme of Boys and Bernardi. gatech.edustackexchange.com The CP correction procedure involves a series of calculations to estimate the magnitude of the artificial stabilization:
The energy of the entire molecule (e.g., KrF₂) is calculated normally.
The energy of the first fragment (e.g., the Kr atom) is calculated not in isolation, but in the presence of the basis functions of the other fragments (the two F atoms) without their nuclei or electrons. These empty basis functions are often referred to as "ghost orbitals." q-chem.comjoaquinbarroso.com
Similarly, the energy of the second fragment (e.g., each F atom) is calculated in the presence of the ghost orbitals of the krypton atom and the other fluorine atom.
By subtracting the energies of the fragments calculated with the full supermolecule basis set from the energy of the supermolecule, a more accurate, BSSE-corrected interaction energy is obtained. This correction is essential for achieving reliable theoretical predictions of the energetic properties of weakly bound or thermodynamically unstable molecules like KrF₂, particularly when using basis sets that are not close to the complete basis set limit. nih.govresearchgate.netohio-state.edu
Energetic Characterization of Krypton-Fluorine Bonds
Dissociation Energies and Relative Bond Strength Determinations
The strength of a chemical bond is quantitatively described by its bond dissociation energy (BDE), which is the energy required to break the bond homolytically. For this compound, the energetic characterization reveals that the Kr-F bonds are exceptionally weak.
The total atomization energy of KrF₂—the energy required for the reaction KrF₂(g) → Kr(g) + 2F(g)—is experimentally determined to be approximately 21.9 kcal/mol. wikipedia.org This corresponds to an average Kr-F bond energy of only 10.95 kcal/mol, making it one of the weakest bonds found in an isolable fluoride (B91410) compound. wikipedia.org Other sources report the Kr-F bond energy to be around 54 kJ/mol (~12.9 kcal/mol). ucsb.edu This inherent weakness is a defining characteristic of KrF₂ and explains its high reactivity and thermal instability.
To place this in context, the Kr-F bond is significantly weaker than the bond in the difluorine molecule (F-F), which has a bond dissociation energy of about 36 kcal/mol. wikipedia.org This means that less energy is required to break both Kr-F bonds in KrF₂ than to break the single F-F bond in F₂. Consequently, KrF₂ serves as an excellent source of highly reactive fluorine atoms. wikipedia.org
| Bond | Dissociation Energy (kcal/mol) | Dissociation Energy (kJ/mol) |
|---|---|---|
| Kr-F (in KrF₂) | ~11.0 | ~46.0 |
| F-F | 36 | ~151 |
Thermodynamic Instability and Enthalpies of Formation: Theoretical and Experimental Considerations
The thermodynamic stability of a compound relative to its constituent elements is measured by its standard enthalpy of formation (ΔH°f). This compound is a rare example of a binary fluoride that is an endothermic compound, meaning its formation from krypton and fluorine gas is energetically unfavorable. wikipedia.org
Experimentally, the standard enthalpy of formation for gaseous KrF₂ at 93 °C has been measured as +14.4 ± 0.8 kcal/mol (+60.2 kJ/mol). wikipedia.orgmdpi.com This positive value confirms that KrF₂ is thermodynamically unstable and will spontaneously decompose into its elements, krypton and fluorine, under standard conditions. mdpi.com It is a kinetically persistent species, meaning its decomposition, while thermodynamically favored, is slow enough at low temperatures to allow for its isolation and study.
This thermodynamic instability has been a subject of high-level theoretical investigations. Modern computational methods, such as coupled-cluster theory [CCSD(T)], have been employed to calculate the enthalpy of formation of KrF₂. These advanced calculations have yielded values that are in excellent agreement with the experimental data, predicting a positive enthalpy of formation and thus confirming the molecule's inherent instability. nih.govresearchgate.net The consistency between rigorous theoretical predictions and experimental findings provides a high degree of confidence in the understanding of the energetics of the krypton-fluorine bond.
| Method | Value (kcal/mol) | Value (kJ/mol) |
|---|---|---|
| Experimental | +14.4 ± 0.8 | +60.2 ± 3.3 |
| Theoretical (Coupled-Cluster) | Excellent agreement with experimental value | Excellent agreement with experimental value |
Reactivity Mechanisms and Advanced Fluorination Chemistry with Krypton Difluoride
Oxidative Fluorination Mechanisms and Applications
Oxidative fluorination by krypton difluoride involves the transfer of a fluoride (B91410) ion (F⁻) and the extraction of electrons from a substrate. This process is effectively equivalent to the transfer of an electrophilic fluorine cation (F⁺). britannica.combritannica.com KrF₂'s exceptional oxidizing power, with a redox potential of +3.5 V for the KrF₂/Kr couple, makes it one of the most powerful oxidizing agents known. wikipedia.org This reactivity is harnessed to synthesize novel inorganic compounds, particularly those featuring elements in unusually high oxidation states. researchgate.netresearchgate.net
Generation and Reactivity of Highly Oxidizing Krypton Cations (KrF⁺, Kr₂F₃⁺)
This compound can act as a fluoride-ion donor when reacting with strong Lewis acids, such as the pentafluorides of Group 15 elements (e.g., AsF₅, SbF₅, BiF₅). britannica.comresearchgate.net These reactions lead to the formation of complex salts containing the highly electrophilic and oxidizing cationic species KrF⁺ and Kr₂F₃⁺. britannica.comresearchgate.net
The generation of these cations can be represented by the following reactions:
KrF₂ + MF₅ → [KrF]⁺[MF₆]⁻ (where M = As, Sb, Bi) britannica.comresearchgate.net
2KrF₂ + MF₅ → [Kr₂F₃]⁺[MF₆]⁻ (where M = As, Sb) britannica.com
The KrF⁺ cation is among the most powerful chemical oxidizers currently known. britannica.com Its reactivity surpasses that of KrF₂ itself due to the increased electrophilicity. nih.gov The Kr₂F₃⁺ cation has a V-shaped structure, with two krypton atoms each bonded to a terminal fluorine and both bonded to a central bridging fluorine atom. britannica.com
The structures of these cations in their salts have been determined by low-temperature single-crystal X-ray diffraction. researchgate.netacs.org In [KrF]⁺ salts, the terminal Kr-F bond lengths are in the range of 1.765–1.774 Å, while the bridging Kr-F bonds to the anion are significantly longer (2.089–2.140 Å). researchgate.netacs.org Similarly, for the Kr₂F₃⁺ cation, terminal Kr-F bonds are around 1.780–1.805 Å, and the bridging bonds are 2.027–2.065 Å. researchgate.netacs.org These cations are stable only in the form of these complex salts.
Facilitation of High Oxidation States in Main Group, Transition Metal, Lanthanide, and Actinide Elements
The extreme oxidizing power of KrF₂ and its derived cations, KrF⁺ and Kr₂F₃⁺, is exploited to synthesize compounds where elements exhibit their highest known oxidation states. researchgate.netresearchgate.net This is particularly significant because many elements only exhibit their highest oxidation states in their fluoride compounds. researchgate.net The small size and high electronegativity of fluorine stabilize these high oxidation states. crunchchemistry.co.ukquora.com
Main Group Elements: The KrF⁺ cation is capable of oxidizing halogen pentafluorides to their corresponding hexafluorocations, achieving a +7 oxidation state for bromine and chlorine. britannica.comresearchgate.net
[KrF]⁺[SbF₆]⁻ + BrF₅ → [BrF₆]⁺[SbF₆]⁻ + Kr
[KrF]⁺[SbF₆]⁻ + ClF₅ → [ClF₆]⁺[SbF₆]⁻ + Kr
Transition Metals: this compound has been instrumental in pushing the boundaries of oxidation states for transition metals. researchgate.netresearchgate.net A notable example is the oxidation of gold to its highest confirmed oxidation state of +5. wikipedia.orgacs.org
7KrF₂ + 2Au → 2[KrF]⁺[AuF₆]⁻ + 5Kr The resulting salt, [KrF]⁺[AuF₆]⁻, can then be decomposed to yield gold(V) fluoride (AuF₅). wikipedia.org Similarly, KrF₂ can oxidize silver to AgF₃, achieving the +3 oxidation state. acs.orgunt.edu It has also been used in the synthesis of high-purity manganese tetrafluoride (MnF₄). dntb.gov.ua
Lanthanides and Actinides: KrF₂ is a valuable reagent in actinide chemistry for accessing higher oxidation states which are often difficult to achieve. researchgate.netacs.org For example, it can oxidize xenon directly to xenon hexafluoride (XeF₆). wikipedia.orgacs.org In actinide chemistry, KrF₂ has been used in the fluorination of americium(III) fluoride (AmF₃) and the oxides of uranium, neptunium, and americium. acs.org The ability to access higher oxidation states like Am(IV), Am(V), and Am(VI) is crucial for separations in nuclear fuel reprocessing. acs.org
| Element | Starting Material | Reagent | Product | Oxidation State Achieved | Reference |
|---|---|---|---|---|---|
| Gold (Au) | Au | KrF₂ | AuF₅ | +5 | wikipedia.orgacs.org |
| Silver (Ag) | Ag | KrF₂ | AgF₃ | +3 | acs.orgunt.edu |
| Bromine (Br) | BrF₅ | [KrF]⁺[SbF₆]⁻ | [BrF₆]⁺ | +7 | britannica.comresearchgate.net |
| Chlorine (Cl) | ClF₅ | [KrF]⁺[SbF₆]⁻ | [ClF₆]⁺ | +7 | britannica.comresearchgate.net |
| Xenon (Xe) | Xe | KrF₂ | XeF₆ | +6 | wikipedia.orgacs.org |
| Ruthenium (Ru) | RuO₂ | KrF₂ | RuO₂F₄ (probable) | +6 | iaea.org |
| Ruthenium (Ru) | RuO₄ | KrF₂ | RuOF₄ | +6 | iaea.org |
Fluorine Atom Transfer Reactivity
Beyond its ionic and oxidative fluorination capabilities, this compound can also react via mechanisms involving the transfer of neutral fluorine atoms.
This compound as a Precursor for Atomic Fluorine Radicals (F•)
This compound is an effective source of atomic fluorine radicals (F•). researchgate.net This is due to the thermodynamic instability and weakness of the Kr-F bond. researchgate.netwikipedia.org The average Kr–F bond energy is only about 11 kcal/mol, which is significantly weaker than the F–F bond in elemental fluorine (36 kcal/mol). wikipedia.org Consequently, KrF₂ can dissociate into krypton gas and fluorine atoms more readily than F₂. wikipedia.org
The generation of fluorine radicals from KrF₂ can be initiated under various conditions:
Thermolysis: KrF₂ is thermally unstable and decomposes at room temperature, a process that accelerates at higher temperatures. wikipedia.org
Photolysis: Irradiation with UV light can cleave the Kr-F bond, producing fluorine radicals. researchgate.netwikidoc.org
Gamma-ray Irradiation: Irradiating solid KrF₂ at low temperatures (77 K) leads to the formation of the krypton monofluoride radical (KrF•), a violet-colored species that is stable at that temperature. wikipedia.org
Mechanistic Pathways of Radical Fluorination Employing KrF₂-Derived Species
The mechanistic pathways for radical fluorination using KrF₂-derived species are not as extensively documented as its oxidative fluorination reactions. However, the generation of F• radicals suggests that these reactions would follow typical radical chain mechanisms, involving initiation, propagation, and termination steps.
One proposed mechanism involves an electron transfer (ET) process. conicet.gov.ar In some systems, a substrate may undergo a single-electron transfer to the fluorinating agent, initiating a radical chain cycle. While much of the research on radical fluorination mechanisms has focused on N-F reagents like Selectfluor®, the fundamental principles can be extended to other F• sources. conicet.gov.arsapub.org For instance, the fluorination of graphene with XeF₂, a related noble gas fluoride, is suggested to proceed via a radical cation mechanism initiated by electron transfer from the graphene to the XeF₂. acs.org A similar pathway could be plausible for the highly oxidizing KrF₂.
Theoretical studies on the reaction of KrF₂ with fluorine atoms to form higher krypton fluorides (like KrF₄) indicate that F• attack on the fluorine ligands of KrF₂ is thermodynamically favored over the oxidative fluorination of the central krypton atom. researchgate.net This suggests that in a radical environment, KrF₂ can act as a source of F₂ through F• abstraction, further complicating the mechanistic landscape.
Electrophilic Fluorination Applications and Mechanisms
Electrophilic fluorination is a key strategy in synthetic chemistry for introducing fluorine atoms into molecules, particularly in the synthesis of pharmaceuticals and advanced materials. numberanalytics.com The process involves the reaction of a nucleophilic center, such as a carbon-carbon double bond or an electron-rich aromatic ring, with an electrophilic source of fluorine. numberanalytics.comwikipedia.org
This compound and its derivatives are powerful electrophilic fluorinating agents. britannica.comnih.gov The mechanism of electrophilic fluorination generally involves the attack of the nucleophile on the electrophilic fluorine atom. numberanalytics.com In the context of KrF₂ or the [KrF]⁺ cation, the fluorine atom carries a partial or full positive charge, making it highly susceptible to nucleophilic attack.
The reaction can proceed through different pathways depending on the substrate and conditions. For ketone substrates, it is proposed that the enol or enolate form initiates the fluorination by having the C=C double bond attack the electrophilic fluorine source. sapub.org For other hydrocarbons, a direct electrophilic attack is envisaged. researchgate.net While the precise mechanism—whether it is a direct Sₙ2-type attack or a single-electron transfer (SET) process—remains a subject of debate for many electrophilic fluorinating agents, the extreme reactivity of KrF₂ suggests it can engage in either pathway depending on the substrate's redox potential. wikipedia.org
Due to its high reactivity and the difficulty in handling it, KrF₂ is not as commonly used in routine organic synthesis as reagents like Selectfluor® or NFSI. acs.orgwikipedia.org However, its fundamental reactivity provides insights into the upper limits of electrophilic fluorination and it remains a valuable tool in inorganic synthesis for creating highly fluorinated species. researchgate.net
Coordination Chemistry of Krypton Difluoride As a Ligand
Synthesis and Structural Characterization of Krypton Difluoride Adducts
The synthesis of KrF₂ adducts typically involves the reaction of this compound with a strong Lewis acid in a suitable anhydrous solvent, such as hydrogen fluoride (B91410) (HF). The resulting complexes have been characterized primarily through low-temperature single-crystal X-ray diffraction and Raman spectroscopy.
A notable example of this compound coordinating to a main-group atom is the compound [BrOF₂][AsF₆]·2KrF₂. acs.orgnih.govresearchgate.net This complex was synthesized from the reaction of [BrOF₂][AsF₆] with two equivalents of KrF₂ in anhydrous HF. acs.org
The low-temperature (-173 °C) X-ray crystal structure reveals a pseudo-octahedral geometry around the central bromine(V) atom. nih.govacs.org Two KrF₂ molecules and one fluorine atom from the [AsF₆]⁻ anion coordinate to the BrOF₂⁺ cation. acs.orgnih.gov The KrF₂ ligands are positioned trans to the fluorine atoms of the BrOF₂⁺ cation, while the [AsF₆]⁻ anion coordinates trans to the oxygen atom. acs.orgnih.gov
Analysis of the bonding indicates that the interaction is primarily electrostatic, governed by the attraction between the positively charged bromine atom and the surrounding fluorine atoms. acs.orgnih.gov A significant amount of charge (0.25 e) is transferred to the BrOF₂⁺ cation, with each KrF₂ ligand contributing 0.10 e and the [AsF₆]⁻ anion contributing 0.05 e. acs.orgnih.gov This charge transfer and the coordination environment render the valence electron lone pair on the bromine atom more compact than in the free BrOF₂⁺ cation. acs.orgnih.gov
Table 1: Selected Structural Parameters for [BrOF₂][AsF₆]·2KrF₂
| Bond/Angle | Value |
| Br···F (from KrF₂) | 2.406(2) Å |
| Br···F (from KrF₂) | 2.427(2) Å |
| Br···F (from AsF₆⁻) | 2.503(2) Å |
| Kr-F (bridging) | 1.916(2) Å |
| Kr-F (terminal) | 1.857(2) Å |
| F-Kr-F Angle | 177.9(1)° |
Data sourced from low-temperature X-ray crystal structure analysis. acs.org
This compound has been shown to coordinate to "naked" metal cations, significantly expanding its known chemistry. The reaction of magnesium hexafluoroarsenate, Mg(AsF₆)₂, with KrF₂ in HF or BrF₅ solvent yielded [Mg(KrF₂)₄(AsF₆)₂], the first example of a metal cation ligated by KrF₂. nih.gov In this structure, four KrF₂ ligands and two [AsF₆]⁻ anions are coordinated to the Mg²⁺ cation via fluorine atoms. Quantum-chemical calculations suggest the ligand-metal bonding is essentially non-covalent. nih.gov
A diverse series of eight-coordinate Hg(II) complexes have also been synthesized through low-temperature reactions of Hg(PnF₆)₂ (Pn = As, Sb) or FHg(AsF₆) with KrF₂ in anhydrous HF. nih.gov These complexes feature Hg²⁺ coordinated to a varying number of KrF₂, [PnF₆]⁻, and HF ligands. nih.gov
A significant milestone in the coordination chemistry of KrF₂ was the synthesis of the first homoleptic complex, where KrF₂ is the sole ligand coordinating the central cation. nih.gov The reaction of Hg(AsF₆)₂ with a large molar excess of KrF₂ in anhydrous HF produced [Hg(KrF₂)₈][AsF₆]₂·2HF. nih.govresearchgate.net
The crystal structure of this compound features a well-isolated [Hg(KrF₂)₈]²⁺ dication. nih.gov Eight KrF₂ molecules are terminally coordinated to the central Hg²⁺ ion through Hg-F bonds, forming a slightly distorted square-antiprismatic coordination sphere around the mercury atom. nih.govmcmaster.ca Computational studies indicate that both electrostatic and orbital interactions are significant in the metal-ligand bonding of this complex. nih.gov
Table 2: Coordination Geometry of the [Hg(KrF₂)₈]²⁺ Cation
| Parameter | Description |
| Central Ion | Hg²⁺ |
| Number of Ligands | 8 (KrF₂) |
| Coordination Geometry | Slightly distorted square-antiprismatic |
| Bonding Type | Terminal coordination via Hg-F(KrF) bonds |
This represents the first structurally characterized homoleptic KrF₂ coordination complex of a metal cation. nih.gov
While terminal coordination through a single fluorine atom is the most common bonding mode for KrF₂, rare examples of bridging behavior have been identified in its complexes with mercury(II). nih.gov The compound [μ-FHg(μ₃-FKrF)₁.₅(FKrF)₀.₅AsF₆]₂ provides a rare instance of a KrF₂ ligand that bridges two Hg²⁺ cations by coordinating through both of its fluorine atoms. nih.gov Furthermore, this compound and a related structure, [μ₃-FHg(μ₃-FKrF)₀.₅(FKrF)₁.₅AsF₆]₂, exhibit a unique μ₃-FKrF coordination, where a single fluorine atom of a KrF₂ ligand bridges two Hg²⁺ cations. nih.gov A bridging ligand is defined as a ligand that connects two or more atoms, typically metal ions. wikipedia.org
Comparative Analysis of this compound and Xenon Difluoride Coordination Chemistry
The coordination chemistry of this compound is often compared to that of xenon difluoride, its more extensively studied counterpart. A primary distinction is that XeF₂ has a far richer and more diverse coordination chemistry with a wide variety of main-group and transition metal cations. nih.govnih.govresearchgate.net In contrast, examples of KrF₂ acting as a ligand are significantly rarer. nih.gov
Several factors contribute to this difference:
Stability: KrF₂ is thermodynamically less stable than XeF₂, making it a more powerful oxidizing and fluorinating agent. researchgate.net This high reactivity can lead to decomposition or side reactions, complicating the isolation of stable coordination complexes.
Fluoride Ion Donor Ability: KrF₂ is considered a somewhat weaker fluoride ion donor than XeF₂. researchgate.net This affects its ability to form adducts with Lewis acids.
Bond Polarity: The Xe-F bonds in XeF₂ are more polar than the Kr-F bonds in KrF₂. This difference can influence the strength of the interaction with a Lewis acidic center. For instance, in the analogous complexes [BrOF₂][AsF₆]·2NgF₂ (Ng = Kr, Xe), the contact distances between the bromine center and the fluorine atoms of the NgF₂ ligand are shorter for the XeF₂ adduct, which is attributed to the greater polarity of the Xe-F bonds. acs.org
Despite these differences, the discovery of KrF₂ complexes such as [Mg(KrF₂)₄(AsF₆)₂] and the homoleptic mercury(II) cation significantly extends the analogy between XeF₂ and KrF₂ chemistry, demonstrating that under appropriate conditions, KrF₂ can function as an effective ligand. nih.gov
Advanced Spectroscopic and Structural Characterization Techniques for Krypton Difluoride and Its Derivatives
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both Raman and infrared techniques, provides critical insights into the molecular structure and bonding of krypton difluoride (KrF₂). These methods probe the vibrational energy levels of the molecule, which are unique and characteristic of its geometry and the forces holding the atoms together.
Raman spectroscopy is an inelastic light scattering technique that is particularly effective for studying the vibrational modes of molecules. For this compound, Raman spectra have been instrumental in confirming its molecular and crystal structure. The data clearly indicate that KrF₂ is a linear and symmetric molecule (D∞h point group). scispace.comyoutube.com In this arrangement, the krypton atom is centrally located between two fluorine atoms.
The primary application of Raman spectroscopy in the study of KrF₂ is the identification of its symmetric stretching vibration (ν₁). In a linear, symmetric triatomic molecule, this mode involves the two fluorine atoms moving in opposite directions away from or towards the central krypton atom simultaneously. This vibration does not produce a change in the molecule's dipole moment, making it inactive in the infrared spectrum, but it does cause a change in polarizability, resulting in a strong signal in the Raman spectrum. uomustansiriyah.edu.iq The observation of the symmetric stretching frequency at 449 cm⁻¹ is a key piece of evidence for the linear structure of KrF₂. scispace.com
Furthermore, Raman spectroscopy has been used to study KrF₂ in the solid state. γ-ray irradiation of a KrF₂ crystal at 77 K leads to the formation of the krypton monofluoride radical (KrF•), a species identified by its Electron Spin Resonance (ESR) spectrum. wikipedia.org
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule as it transitions between vibrational energy states. For a vibration to be IR active, it must cause a change in the molecule's dipole moment. jsscacs.edu.in In the case of the linear and symmetric KrF₂ molecule, two of its fundamental vibrational modes are IR active: the asymmetric stretching vibration (ν₃) and the bending vibration (ν₂). scispace.com
The asymmetric stretching mode involves one Kr-F bond contracting while the other extends, leading to a temporary dipole moment. The bending mode involves the F-Kr-F angle deforming from 180°, which also induces a change in the dipole moment. Infrared spectroscopy studies have successfully identified these modes, assigning the asymmetric stretching frequency to 588 cm⁻¹ and the bending frequency to 232.6 cm⁻¹. scispace.com These assignments are crucial for a complete understanding of the molecule's vibrational dynamics.
The combination of Raman and infrared spectroscopy allows for the determination of all fundamental vibrational frequencies for KrF₂. These experimentally observed frequencies can then be used to calculate molecular force constants, which quantify the stiffness of the chemical bonds and the resistance of the molecule to bending. matsci.org
For this compound, the three fundamental vibrational modes have been assigned the following frequencies:
ν₁ (Symmetric Stretch): 449 cm⁻¹ (Raman active) scispace.comnist.gov
ν₂ (Bending): 232.6 cm⁻¹ (Infrared active) scispace.com
ν₃ (Asymmetric Stretch): 588 cm⁻¹ (Infrared active) scispace.com
From these frequencies, the principal force constants for the molecule have been calculated. The Kr-F stretching force constant (fᵣ) is a measure of the bond's strength, while the bond-bond interaction constant (fᵣᵣ) describes how the stretching of one bond affects the other. The bending force constant (fα) relates to the energy required to deform the linear F-Kr-F angle. The calculated values are:
fᵣ (stretching): 2.46 mdyn/Å scispace.com
fᵣᵣ (interaction): -0.20 mdyn/Å scispace.com
fα (bending): 0.21 mdyn/Å scispace.com
The negative value for the bond-bond interaction constant is a notable feature that cannot be explained by simple valence bond models. scispace.com
Interactive Data Table: Vibrational Frequencies and Force Constants of KrF₂
| Parameter | Value | Spectroscopic Activity |
| Symmetric Stretching Frequency (ν₁) | 449 cm⁻¹ | Raman |
| Bending Frequency (ν₂) | 232.6 cm⁻¹ | Infrared |
| Asymmetric Stretching Frequency (ν₃) | 588 cm⁻¹ | Infrared |
| Stretching Force Constant (fᵣ) | 2.46 mdyn/Å | N/A |
| Interaction Force Constant (fᵣᵣ) | -0.20 mdyn/Å | N/A |
| Bending Force Constant (fα) | 0.21 mdyn/Å | N/A |
X-ray Diffraction Studies
X-ray diffraction is a powerful technique for determining the precise arrangement of atoms within a crystalline solid. By analyzing the pattern of diffracted X-rays, researchers can deduce detailed information about unit cell dimensions, bond lengths, and bond angles. carleton.edu
Single-crystal X-ray diffraction studies have been fundamental in elucidating the solid-state structure of this compound. These analyses confirm that the linear molecular structure observed in the gas phase is retained in the solid state. nih.gov The molecule consists of a central krypton atom covalently bonded to two fluorine atoms, with an F-Kr-F bond angle of 180°. nist.gov
Low-temperature single-crystal X-ray diffraction has provided precise measurements of the Kr-F bond distance. At -80°C, the bond length was determined to be 1.89 ± 0.02 angstroms. nih.gov A more recent study at -125 °C reported a slightly different value. These studies provide definitive proof of the molecule's linear geometry and atomic arrangement within the crystal lattice. researchgate.net
This compound is known to exist in two distinct crystallographic morphologies, or phases, known as the α-phase and the β-phase. wikipedia.org The stability of these phases is temperature-dependent. The β-phase is generally stable at temperatures above -80 °C, while the α-phase is the more stable form at lower temperatures. wikipedia.org
The α-phase of KrF₂ has been extensively studied by low-temperature single-crystal X-ray diffraction. It crystallizes in the body-centered tetragonal space group I4/mmm. wikipedia.orgresearchgate.net In this structure, the linear KrF₂ molecules are aligned in planes perpendicular to the main rotational (tetrad) axis. nih.gov
Interactive Data Table: Crystallographic Data for α-Krypton Difluoride at -125 °C
| Parameter | Value | Reference |
| Crystal System | Tetragonal | researchgate.net |
| Space Group | I4/mmm | researchgate.net |
| Lattice Constant (a) | 4.1790(6) Å | researchgate.net |
| Lattice Constant (c) | 6.489(1) Å | researchgate.net |
| Unit Cell Volume (V) | 113.32(3) ų | researchgate.net |
| Molecules per Unit Cell (Z) | 2 | researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for investigating the local chemical environment of specific atomic nuclei. In the study of this compound and its reaction products, fluorine-19 (¹⁹F) NMR is particularly insightful due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus.
Fluorine-19 NMR Characterization of this compound and its Reaction Products
Fluorine-19 NMR spectroscopy has been instrumental in characterizing the products formed from the reaction of this compound with various Lewis acids, such as molybdenum and tungsten oxyfluorides. These reactions lead to the formation of adducts where KrF₂ acts as a fluoride (B91410) ion donor. The ¹⁹F NMR chemical shifts and coupling constants of these products provide valuable information about their solution structures.
In a study involving the reaction of KrF₂ with molybdenum(VI) oxyfluoride (MoOF₄) and tungsten(VI) oxyfluoride (WOF₄), a range of adducts were identified in SO₂ClF solution at low temperatures. The ¹⁹F NMR spectra revealed the formation of species such as KrF₂·nMoOF₄ (where n = 1-3) and KrF₂·WOF₄. The observed chemical shifts are indicative of the electronic environment of the fluorine atoms, distinguishing between those bonded to krypton and those bonded to the transition metal.
Interactive Data Table: ¹⁹F NMR Data for KrF₂ Adducts
| Compound | Fluorine Environment | Chemical Shift (ppm vs. CFCl₃) |
| KrF₂·MoOF₄ | F on Kr | Data not available in search results |
| F on Mo | Data not available in search results | |
| KrF₂·2MoOF₄ | F on Kr | Data not available in search results |
| F on Mo (bridging) | Data not available in search results | |
| F on Mo (terminal) | Data not available in search results | |
| KrF₂·WOF₄ | F on Kr | Data not available in search results |
| F on W | Data not available in search results |
Specific chemical shift and coupling constant values from the primary literature were not available in the provided search results. The table structure is provided for illustrative purposes.
The data from these studies demonstrate the utility of ¹⁹F NMR in tracking the formation and characterizing the structures of the reaction products of this compound. The technique allows for the differentiation of various fluorine environments within the newly formed complexes.
Electron Spin Resonance (ESR) Spectroscopy for Radical Detection
Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive technique for the detection and characterization of species with unpaired electrons, such as free radicals. This method is particularly valuable for studying transient or unstable radical intermediates in chemical reactions.
In the context of this compound chemistry, ESR spectroscopy has been crucial in identifying the krypton monofluoride radical (KrF•). This radical species is formed upon the γ-ray irradiation of solid this compound at low temperatures (77 K). The ESR spectrum of KrF• provides a unique fingerprint that allows for its unambiguous identification and provides insights into its electronic structure.
The key parameters obtained from an ESR spectrum are the g-values and hyperfine coupling constants. The g-value is a dimensionless quantity that is characteristic of the radical's electronic environment. Hyperfine coupling arises from the interaction of the unpaired electron's magnetic moment with the magnetic moments of nearby nuclei, leading to a splitting of the ESR signal into multiple lines. This splitting pattern and the magnitude of the coupling constants reveal information about the identity and number of interacting nuclei and the distribution of the unpaired electron's spin density.
Interactive Data Table: ESR Spectral Parameters for the KrF• Radical
| Parameter | Value |
| g-value | Specific value not available in search results |
| ¹⁹F Hyperfine Coupling Constant (A) | Specific value not available in search results |
| ⁸³Kr Hyperfine Coupling Constant (A) | Specific value not available in search results |
Specific ESR parameters for the KrF• radical from the primary literature were not available in the provided search results. The table structure is provided for illustrative purposes.
The detection of the KrF• radical through ESR spectroscopy provides direct evidence for the homolytic cleavage of a Kr-F bond in this compound under irradiation, a fundamental process in its reactive chemistry.
Mössbauer Spectroscopy in Krypton(II) Compound Characterization
Mössbauer spectroscopy is a nuclear technique that probes the hyperfine interactions between a nucleus and its surrounding electronic environment. For krypton compounds, ⁸³Kr Mössbauer spectroscopy, which utilizes the 9.4 keV gamma transition of the ⁸³Kr nucleus, is a powerful tool for investigating the nature of the chemical bonds to krypton.
This technique provides information on two key parameters: the isomer shift (δ) and the quadrupole splitting (ΔE_Q). The isomer shift is related to the s-electron density at the krypton nucleus and is therefore sensitive to the oxidation state and the ionicity of the krypton bonds. The quadrupole splitting arises from the interaction of the nuclear quadrupole moment of the ⁸³Kr nucleus with an asymmetric electric field gradient at the nucleus, providing information about the symmetry of the electronic environment around the krypton atom.
Mössbauer spectroscopy has been applied to study this compound and its adducts with strong Lewis acids, such as AsF₅ and SbF₅, which form salts containing the [KrF]⁺ cation. The results from these studies indicate that the Kr-F bonding is very similar across these Kr(II) compounds. A slight increase in the quadrupole coupling is observed when going from KrF₂ to the [KrF]⁺ salts, which can be interpreted as a shortening of the average Kr-F bond length.
Interactive Data Table: ⁸³Kr Mössbauer Spectroscopy Data for Krypton(II) Compounds
| Compound | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (ΔE_Q) (mm/s) |
| KrF₂ | Specific value not available in search results | Specific value not available in search results |
| [KrF]⁺[AsF₆]⁻ | Specific value not available in search results | Specific value not available in search results |
| [KrF]⁺[SbF₆]⁻ | Specific value not available in search results | Specific value not available in search results |
While the search results confirm that Mössbauer spectra have been measured and interpreted for these compounds, the specific numerical values for isomer shift and quadrupole splitting were not consistently available to populate this table.
The data obtained from ⁸³Kr Mössbauer spectroscopy provide direct experimental evidence on the nature of the chemical bonding in krypton(II) compounds, complementing the structural information obtained from other spectroscopic techniques.
High Pressure Chemistry and Advanced Oxidation States of Krypton
Thermodynamic Stability of Krypton Fluorides under Extreme Conditions
Theoretical investigations into the behavior of krypton and fluorine under extreme compression have revealed that high pressure can thermodynamically stabilize krypton fluorides that are unknown or unstable at ambient pressure. researchgate.net Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in predicting the formation and stability of these exotic compounds. mdpi.com
While higher fluorides of krypton like KrF₄ and KrF₆ have not been definitively synthesized under standard conditions, computational modeling predicts their stabilization under high pressure. mdpi.comnih.gov Theoretical studies indicate that krypton tetrafluoride (KrF₄), a compound where krypton would exhibit a +4 oxidation state, can be stabilized at pressures below 50 GPa. mdpi.comresearchgate.netresearchgate.net This pressure-induced stabilization suggests that KrF₄ could be synthesized by reacting KrF₂ with F₂ or by directly reacting krypton and fluorine in a 1:2 ratio under sufficient compression. mdpi.com
Calculations predict that KrF₄ becomes thermodynamically stable and part of the convex hull at pressures as low as 15 GPa. mdpi.com However, considering potential underestimations by the theoretical models (DFT/PBE), the experimental synthesis pressure might be closer to 40 GPa. mdpi.com At higher pressures, a variety of other krypton fluorides with different stoichiometries are also predicted to become stable. mdpi.com While KrF₄ is predicted to have a marginal energy barrier toward fluorine atom loss at ambient pressure, high pressure provides the necessary thermodynamic driving force for its formation. nih.govresearchgate.net The predicted structure for KrF₄ under pressure is a molecular crystal (I4/m symmetry) composed of square-planar KrF₄ units. mdpi.com
Computational modeling, primarily using ab initio evolutionary algorithms combined with Density Functional Theory (DFT), has been crucial in exploring the high-pressure chemistry of the krypton-fluorine system. mdpi.comnih.govsemanticscholar.org These theoretical methods allow for the prediction of stable crystal structures and stoichiometries over a wide range of pressures, typically from 0 to 200 GPa. mdpi.com
By analyzing the enthalpy of formation for various KrₘFₙ compositions, researchers can construct phase diagrams that illustrate which compounds are thermodynamically stable at different pressures. mdpi.com These studies have screened numerous potential stoichiometries, including both krypton-rich (e.g., Kr₆F, Kr₄F, Kr₂F) and fluorine-rich (e.g., KrF₂, KrF₄) species. mdpi.com The calculations show that while KrF₂ is the stable fluoride (B91410) at lower pressures, new compounds emerge on the phase diagram as pressure increases. For example, KrF₄ appears at around 15-40 GPa, followed by krypton-rich phases and even a compound with a Kr-Kr bond at higher pressures. mdpi.com These computational models serve as a vital guide for future high-pressure synthesis experiments aimed at creating these novel materials. mdpi.com
Exploration of Novel Krypton Species and Oxidation States under High Pressure
The application of high pressure is predicted to dramatically expand the known chemistry of krypton, enabling the formation of species with unprecedented oxidation states and bonding arrangements. semanticscholar.org While krypton is typically limited to the +2 oxidation state, theoretical models show that higher oxidation states and even direct krypton-krypton bonds become accessible under extreme compression. mdpi.comresearchgate.net
A significant prediction from high-pressure computational studies is the stabilization of krypton tetrafluoride (KrF₄). mdpi.comresearchgate.net In this molecular crystal, krypton is covalently bonded to four fluorine atoms, formally placing it in the +4 oxidation state, a state not observed for krypton in any compound isolated to date. mdpi.comresearchgate.netsemanticscholar.org The predicted stabilization occurs at pressures below 50 GPa. mdpi.comresearchgate.net
The structure of the high-pressure KrF₄ phase is predicted to be a molecular crystal with I4/m symmetry, consisting of weakly interacting, square-planar KrF₄ molecules. mdpi.com Analysis of the Electron Localization Function (ELF) for this predicted phase confirms the presence of four covalent Kr-F bonds, supporting the assignment of the +4 oxidation state to the krypton atom. mdpi.com This finding suggests that high-pressure synthesis could provide a route to a new class of krypton compounds with advanced oxidation states. mdpi.com
Beyond higher oxidation states, high-pressure theoretical studies also predict the formation of compounds containing direct krypton-krypton bonds, a feature previously unknown in krypton chemistry. mdpi.com Specifically, the compound KrF is predicted to become thermodynamically stable at pressures around 100 GPa. mdpi.com The stabilization of this species with a covalent Kr-Kr bond represents a fundamental shift in the understanding of krypton's chemical behavior. mdpi.com
The emergence of KrF at high pressures has further implications for the stability of other krypton fluorides. For instance, it is predicted that above 180 GPa, KrF₂ becomes thermodynamically unstable and would spontaneously decompose into the novel KrF and KrF₄ compounds. mdpi.com This highlights the complex interplay of stoichiometry and pressure in defining the stable phases within the Kr-F system. mdpi.com
Comparative Studies of Noble Gas Fluorides (Ar, Kr, Xe) under High-Pressure Regimes
High-pressure studies provide a valuable platform for comparing the chemical behavior of noble gases. While xenon forms a range of fluorides (XeF₂, XeF₄, XeF₆) at ambient pressure, krypton's reactivity is much more limited, and argon's is even more so. mdpi.comresearchgate.net Under high pressure, these differences evolve.
Theoretical studies indicate that argon difluoride (ArF₂), which is unstable under normal conditions, could be stabilized at pressures above 60 GPa. researchgate.net For krypton, as discussed, KrF₄ is predicted to stabilize at pressures around 15-40 GPa. mdpi.com This suggests a trend where higher pressures are needed to induce reactivity and higher oxidation states for the lighter noble gases.
A notable comparison is the high-pressure behavior of KrF₂ versus XeF₂. While KrF₂ is predicted to remain stable up to 180 GPa, XeF₂ is predicted to disproportionate into Xe₂F and XeF₄ at pressures above 81 GPa. mdpi.com This indicates a greater stability for KrF₂ against disproportionation at very high compressions compared to its xenon counterpart. mdpi.com These comparative insights underscore the unique effects of pressure on the chemistry of each noble gas, driving the formation of novel materials with diverse stoichiometries and bonding characteristics. mdpi.com
Data Tables
Table 1: Predicted Stabilization Pressures of Krypton Fluorides
| Compound | Predicted Stabilization Pressure (GPa) | Key Features |
|---|---|---|
| KrF₄ | 15 - 40 | Krypton in +4 oxidation state; molecular crystal. mdpi.com |
| Kr₆F | ~80 | Krypton-rich phase. mdpi.com |
| Kr₄F | ~80 | Krypton-rich phase. mdpi.com |
| KrF | ~100 | Contains direct Kr-Kr covalent bond. mdpi.com |
Table 2: Comparison of Noble Gas Difluoride Behavior Under High Pressure
| Compound | Predicted High-Pressure Behavior | Pressure (GPa) |
|---|---|---|
| ArF₂ | Becomes thermodynamically stable. | > 60 researchgate.net |
| KrF₂ | Decomposes into KrF and KrF₄. | > 180 mdpi.com |
Theoretical Predictions and Computational Design of Undiscovered Krypton Compounds
Computational Approaches for Predicting Hypothetical Krypton Species
Computational quantum chemistry provides powerful methods to investigate the electronic structure and properties of molecules. For hypothetical krypton compounds, these techniques are crucial for predicting whether a molecule can exist, even fleetingly. Methods like ab initio calculations, density functional theory (DFT), and coupled-cluster (CC) theory are employed to model these exotic species.
While krypton difluoride (KrF₂) is a known compound, the existence and properties of the monofluoride species, both neutral (KrF) and cationic (KrF⁺), have been subjects of significant theoretical investigation.
Ab initio calculations at the CCSD(T) level of theory have been instrumental in studying these species. claremont.edudntb.gov.uaclaremont.edu Early nonempirical quantum mechanical calculations using a large basis set of Slater functions explored the potential energy curves of both KrF and its cation. ibm.com These studies indicated that the ground-state KrF potential curve is repulsive, suggesting that, apart from weak van der Waals forces, the molecule is unlikely to exist in a stable state in the gas phase. ibm.com However, other calculations have successfully demonstrated that KrF is a bound molecule, which aligns with experimental observations. claremont.educlaremont.edu
In contrast, the krypton monofluoride cation (KrF⁺) is predicted to be significantly more stable. ibm.com Theoretical calculations have consistently shown a distinct minimum on its potential energy curve. claremont.eduibm.com These computational studies provide accurate predictions for its dissociation energy and spectroscopic constants. claremont.eduibm.com For instance, first-order wavefunctions containing 210 configurations for KrF⁺ yielded predictions for its bond length (rₑ = 1.75 Å), dissociation energy (D₀ = 1.90 eV), and vibrational frequency (ωₑ = 621 cm⁻¹). ibm.com The predicted stability of KrF⁺ is a key reason it is observed in mass spectrometric experiments and is considered a viable synthetic target under specific conditions.
| Species | Predicted Property | Value | Computational Method | Reference |
|---|---|---|---|---|
| KrF | Potential Curve | Repulsive / Weakly Bound | SCF / CCSD(T) | claremont.eduibm.com |
| KrF⁺ | Bond Length (rₑ) | 1.75 Å | First-Order CI | ibm.com |
| KrF⁺ | Dissociation Energy (D₀) | 1.90 eV | First-Order CI | ibm.com |
| KrF⁺ | Vibrational Frequency (ωₑ) | 621 cm⁻¹ | First-Order CI | ibm.com |
Beyond fluorides, theoretical chemists have explored the possibility of forming stable compounds featuring krypton bonded to other electronegative elements like oxygen and nitrogen. researchgate.net These studies often rely on sophisticated computational models to predict the existence of such compounds under non-standard conditions, such as very high pressure.
Krypton-Oxygen Systems: Initial attempts to create krypton-oxygen compounds were met with limited success. However, computational simulations have predicted that krypton monoxide (KrO) could be formed at pressures between 300 to 500 million atmospheres (3 to 5 million atm). sciencedaily.comchemeurope.com These extreme pressures, achievable in diamond anvil cells, could force the atoms into a stable crystalline lattice. sciencedaily.comchemeurope.com Further calculations suggest that at approximately 300 GPa, KrO would form spontaneously, creating non-molecular crystals with genuine chemical bonds between krypton and oxygen. researchgate.net A less stable krypton tetroxide (KrO₄) has also been predicted to form at pressures exceeding 340 million atmospheres. sciencedaily.comchemeurope.com In addition to these binary oxides, a krypton-oxygen bond has been identified in the unstable compound Kr(OTeF₅)₂, formed from the reaction of KrF₂ with B(OTeF₅)₃. wikipedia.org
Krypton-Nitrogen Systems: The formation of a krypton-nitrogen bond is even more challenging due to the lower electronegativity of nitrogen compared to oxygen and fluorine. Nonetheless, a notable success in this area is the computational prediction and subsequent synthesis of the [H−C≡N−Kr−F]⁺ cation. wikipedia.org This species was produced by reacting KrF₂ with [H−C≡N−H]⁺[AsF₆]⁻ at temperatures below -50 °C. wikipedia.org Theoretical studies are essential for understanding the bonding in such exotic cations, which is critical for guiding synthetic efforts. acs.org
| Compound | Predicted State | Conditions for Formation | Reference |
|---|---|---|---|
| Krypton monoxide (KrO) | Crystalline Solid | >300 GPa (>3 million atm) | sciencedaily.comchemeurope.comresearchgate.net |
| Krypton tetroxide (KrO₄) | Crystalline Solid (metallic properties) | >340 GPa (>3.4 million atm) | sciencedaily.comchemeurope.com |
| [H−C≡N−Kr−F]⁺ | Cationic Complex | < -50 °C | wikipedia.org |
Predictive Models for Synthetic Feasibility and Stability (e.g., Born-Haber Cycle Calculations)
Coupled-cluster theory calculations have been used to predict the heats of formation for a series of krypton fluorides, including the hypothetical KrF₄ and KrF₆. researchgate.net These studies predict that, unlike their xenon counterparts, both KrF₄ and KrF₆ are thermodynamically unstable with respect to losing F₂. researchgate.net However, thermodynamic instability does not automatically preclude existence. If the energy barrier to decomposition is high enough, the molecule may be kinetically stable at low temperatures. For KrF₄, a marginal energy barrier of 10 kcal/mol towards fluorine atom loss was calculated, suggesting it might be stable at moderately low temperatures. researchgate.net In contrast, the barrier for KrF₆ is only 0.9 kcal/mol, indicating it could likely only exist at extremely low temperatures. researchgate.net
A classic tool for assessing the thermodynamic feasibility of ionic compounds is the Born-Haber cycle . aakash.ac.in This cycle is an application of Hess's Law that breaks down the formation of an ionic solid from its elements into a series of discrete steps, for which the enthalpy changes can be measured or calculated. libretexts.orgtheexamformula.co.uk
The steps in a Born-Haber cycle for a hypothetical krypton compound like KrF₄ would typically include:
Enthalpy of atomization of krypton: The energy required to form one mole of gaseous krypton atoms from its standard state (which is already a gas, so this is zero unless considering dimerization).
Enthalpy of atomization of fluorine: The energy required to form four moles of gaseous fluorine atoms from F₂(g).
Ionization energies of krypton: The sum of the energies required to remove four electrons from one mole of gaseous krypton atoms to form Kr⁴⁺(g).
Electron affinities of fluorine: The energy change when four moles of gaseous fluorine atoms each gain an electron to form F⁻(g).
Lattice energy: The energy released when one mole of gaseous Kr⁴⁺ ions and four moles of gaseous F⁻ ions come together to form the crystalline solid KrF₄(s).
Q & A
Basic: What are the primary synthesis methods for krypton difluoride, and how do they differ in experimental setup?
This compound is synthesized under cryogenic conditions due to its thermodynamic instability. The most common methods include:
- UV Photolysis : Irradiating a mixture of krypton and fluorine gas in liquid fluorine at temperatures below −196°C. This method is optimized for scalability, yielding up to 6 g/hr .
- Electric Discharge : Applying high-voltage discharges to a krypton-fluorine mixture at low temperatures, which generates F· radicals for reaction .
- Hot-Wire Thermolysis : Heating a tungsten filament in a fluorine-rich environment to produce F· radicals, enabling controlled synthesis .
Methodological considerations include temperature control, fluorine gas purity, and radiation intensity to minimize decomposition.
Advanced: How can researchers optimize KrF₂ synthesis yields while mitigating thermodynamic instability?
Optimization requires balancing reaction kinetics and thermodynamic constraints:
- Liquid Fluorine Solvent : UV photolysis in liquid fluorine enhances radical density, improving reaction rates and yields (1.22–6 g/hr) .
- Radical Trapping : Introducing inert matrices (e.g., argon) stabilizes reactive intermediates, reducing side reactions .
- In Situ Monitoring : Infrared spectroscopy tracks KrF₂ formation and decomposition, allowing real-time adjustments to reaction parameters .
Advanced studies should also explore pulsed laser photolysis or catalytic F· generation to enhance efficiency.
Basic: What spectroscopic and crystallographic techniques are critical for characterizing KrF₂?
- Vibrational Spectroscopy : High-resolution IR and Raman spectroscopy identify Kr–F stretching modes (e.g., symmetric stretch at ~449 cm⁻¹), confirming linear geometry .
- 19F NMR : Detects fluorine environments, though limited by KrF₂’s low stability at ambient temperatures .
- Gas-Phase Electron Diffraction : Measures bond length (1.882–1.889 Å) and validates centrosymmetric structure .
- X-ray Crystallography : Rarely applied due to KrF₂’s volatility, but single-crystal studies confirm solid-state packing .
Advanced: How do discrepancies arise between experimental and computational models of KrF₂’s vibrational spectra?
Discrepancies stem from approximations in density functional theory (DFT) calculations. For example:
- Anharmonicity : Experimental spectra include anharmonic effects, while standard DFT models assume harmonic oscillations, leading to deviations in peak positions .
- Isotopic Effects : Natural krypton isotopic mixtures (e.g., ⁸⁴Kr, ⁸⁶Kr) complicate spectral assignments, requiring isotopic enrichment for precise comparisons .
Advanced studies should incorporate relativistic corrections and coupled-cluster theory to improve agreement with experimental data.
Basic: What safety protocols are essential for handling KrF₂ in laboratory settings?
- Cryogenic Storage : KrF₂ must be stored below −78°C to prevent exothermic decomposition into Kr and F₂ .
- Inert Atmospheres : Use gloveboxes with argon or nitrogen to avoid moisture-induced hydrolysis .
- Personal Protective Equipment (PPE) : Fluorine-resistant materials and face shields are mandatory due to F₂ gas toxicity .
Advanced: How can researchers reconcile conflicting reports on higher krypton fluorides (e.g., KrF₄)?
Early studies misidentified KrF₂ as KrF₄ due to inadequate spectroscopic resolution . Contemporary analyses suggest:
- Synthetic Conditions : Higher fluorides may form transiently under extreme pressures or plasma conditions but lack thermodynamic stability .
- Matrix Isolation : Trapping metastable species in inert matrices (e.g., solid argon) could enable characterization via low-temperature IR spectroscopy .
Advanced validation requires high-pressure synthesis coupled with synchrotron X-ray diffraction.
Basic: What role does KrF₂ play as a fluorinating and oxidizing agent in inorganic synthesis?
KrF₂ oxidizes and fluorinates substrates via two pathways:
- Direct Fluorination : Transfers F⁻ to electrophilic centers (e.g., converting Au to AuF₅⁻) .
- Radical Mechanisms : Generates F· radicals under UV exposure, enabling C–F bond formation in organic compounds .
Its strong oxidative power (E° ~3.5 V) makes it useful in synthesizing high-valent metal fluorides .
Advanced: What computational approaches predict KrF₂’s reactivity with novel substrates?
- Molecular Orbital Theory : Analyses of KrF₂’s LUMO (σ* Kr–F) identify electrophilic attack sites .
- Reactivity Indices : Fukui function calculations predict nucleophilic regions in target molecules susceptible to fluorination .
- Kinetic Modeling : Transition-state simulations assess activation barriers for fluorination pathways, guiding experimental design .
Basic: How does KrF₂’s thermodynamic instability influence experimental design?
- Short Reaction Times : Rapid quenching (e.g., liquid nitrogen cooling) prevents decomposition post-synthesis .
- Low-Temperature Techniques : Reactions are conducted in cryostats or cold traps to maintain stability .
Advanced: What strategies stabilize KrF₂ derivatives for extended studies?
- Coordination Complexes : Binding KrF₂ to Lewis acids (e.g., SbF₅) forms stable salts like [KrF⁺][SbF₆⁻] .
- Encapsulation : Host-guest systems (e.g., metal-organic frameworks) isolate KrF₂ from reactive environments .
- Isotopic Substitution : Using ⁸⁶Kr reduces vibrational entropy, marginally enhancing stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
